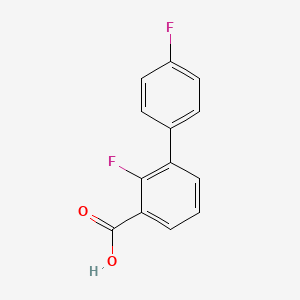

2-Fluoro-3-(4-fluorophenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

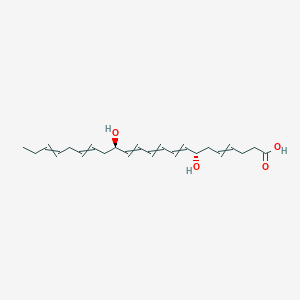

“2-Fluoro-3-(4-fluorophenyl)benzoic acid” is a chemical compound with the CAS Number: 1214332-32-7. It has a molecular weight of 234.2 . The IUPAC name for this compound is 2,4’-difluoro [1,1’-biphenyl]-3-carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient and economical synthesis of some new fluorine substituted phthalides was accomplished from two γ-keto acids, 2- (4-fluorobenzoyl)benzoic acid and 2- (3,5-dinitro-4-flurobenzoyl)benzoic acid . Another study reported the synthesis of molecules that are potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .Molecular Structure Analysis

The molecular formula of “2-Fluoro-3-(4-fluorophenyl)benzoic acid” is C13H8F2O2 . The InChI code for this compound is 1S/C13H8F2O2/c14-9-6-4-8 (5-7-9)10-2-1-3-11 (12 (10)15)13 (16)17/h1-7H, (H,16,17) .Physical And Chemical Properties Analysis

The molecular weight of “2-Fluoro-3-(4-fluorophenyl)benzoic acid” is 216.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are 216.05865769 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

2-Fluoro-3-(4-fluorophenyl)benzoic acid and its derivatives are primarily utilized in the synthesis of biologically active molecules. For instance, compounds with 2,4-dichloro-5-fluorophenyl and 4-fluorophenyl groups have demonstrated potential as antibacterial agents. These compounds, when synthesized with various benzoic acids, exhibit promising antibacterial activities at specific concentrations (Holla, Bhat, & Shetty, 2003).

Dielectric, Diamagnetic, and Elastic Properties

In the field of materials science, the esters of 2-fluoro- and 3-fluoro-4-cyanophenyl, derivatives of benzoic, cyclohexane, or bicyclooctane acids, have been investigated for their dielectric, diamagnetic, and elastic properties. The physical properties of these esters, including a significant dielectric anisotropy in some cases, are notably influenced by the presence and position of the fluorine atom (Schad & Kelly, 1985).

Synthesis of Fluorinated Alkylarylethers

In nuclear medicine, 2-Fluoro-3-(4-fluorophenyl)benzoic acid derivatives are involved in the synthesis of 18F-labeled alkylarylethers. This process includes nucleophilic fluorination and subsequent conversion to benzoic acid phenylesters, which are crucial for creating imaging agents used in PET scans (Ludwig, Ermert, & Coenen, 2002).

Transformation in Anaerobic Environments

Research has also been conducted on the anaerobic transformation of phenol to benzoate, utilizing isomeric fluorophenols as analogues. This study provides insights into the environmental and biochemical processes involving fluorobenzoic acids (Genthner, Townsend, & Chapman, 1989).

High-Performance Polymers

Fluorinated phthalazinone monomers, including derivatives of 2-fluoro-3-(4-fluorophenyl)benzoic acid, are utilized in the synthesis of high-performance polymers. These polymers have applications in engineering plastics and membrane materials due to their excellent solubility and thermal properties (Xiao, Wang, Jin, Jian, & Peng, 2003).

Fluorescent Probes for Sensing

Certain derivatives, such as 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been developed as fluorescent probes for sensing magnesium and zinc cations. These compounds are highly sensitive to pH changes and demonstrate fluorescence enhancement under specific conditions (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Synthesis of Liquid Crystal Compounds

4-cyano-3-fluorophenyl 4-(4-alkylcyclohexyl) benzoate, synthesized from 4-alkylcyclohexyl-benzoic acid, represents another application in the development of novel liquid crystal materials. These materials have foundational importance for the advancement of display technologies (Shen Jin-ping, 2007).

Metabolism Studies

In the field of pharmacology and toxicology, substituted benzoic acids, including 2-fluoro-3-(4-fluorophenyl)benzoic acid, have been studied for their metabolism in rats. This research aids in understanding the metabolism and physicochemical properties influencing drug interactions (Ghauri et al., 1992).

Optical Properties in Supramolecular Structures

Studies on supra-molecular liquid crystals derived from fluorinated benzoic acids, such as 4-(octyloxy)-3-fluoro benzoic acid, have shed light on the impact of fluorine atoms on the electro-optical and optical properties of these compounds. These findings have implications for the development of advanced optical materials (Fouzai et al., 2018).

Direcciones Futuras

The future directions for “2-Fluoro-3-(4-fluorophenyl)benzoic acid” could involve further exploration of its potential biological activities, given the antimicrobial activity observed in similar compounds . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Propiedades

IUPAC Name |

2-fluoro-3-(4-fluorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-9-6-4-8(5-7-9)10-2-1-3-11(12(10)15)13(16)17/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDISIDUNBSMZHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673353 |

Source

|

| Record name | 2,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(4-fluorophenyl)benzoic acid | |

CAS RN |

1214332-32-7 |

Source

|

| Record name | 2,4′-Difluoro[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid](/img/structure/B595129.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B595132.png)